molecular formula C10H22N2 B2807871 1-tert-butyl-N-methylpiperidin-4-amine CAS No. 1096810-54-6

1-tert-butyl-N-methylpiperidin-4-amine

Cat. No.: B2807871
CAS No.: 1096810-54-6
M. Wt: 170.3
InChI Key: IWMLNSGCKZEUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-N-methylpiperidin-4-amine is a versatile chemical compound with a unique structure that finds applications in various fields, including drug development and catalysis. This compound is part of the piperidine family, which is known for its six-membered ring containing five methylene bridges and one amine bridge .

Preparation Methods

The synthesis of 1-tert-butyl-N-methylpiperidin-4-amine can be achieved through several routes. One common method involves the reductive amination of 4-piperidone with tert-butylamine and formaldehyde, followed by methylation . Industrial production methods often utilize catalytic hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .

Chemical Reactions Analysis

1-tert-butyl-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, producing a variety of substituted derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, organic solvents like dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .

Scientific Research Applications

1-tert-butyl-N-methylpiperidin-4-amine is widely used in scientific research due to its unique structure and reactivity. Some key applications include:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It is a precursor in the development of drugs targeting neurological disorders.

    Industry: The compound is employed in the production of catalysts and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-methylpiperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

1-tert-butyl-N-methylpiperidin-4-amine can be compared to other piperidine derivatives, such as 1-(1-methylpiperidin-4-yl)piperidin-4-amine . While both compounds share a similar core structure, this compound is unique due to its tert-butyl and N-methyl substitutions, which confer distinct chemical properties and reactivity. Other similar compounds include N-butyl-1-methylpiperidin-4-amine and 4-benzylpiperidine .

Properties

IUPAC Name

1-tert-butyl-N-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-10(2,3)12-7-5-9(11-4)6-8-12/h9,11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMLNSGCKZEUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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